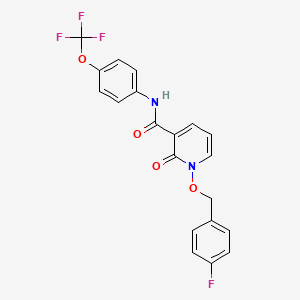

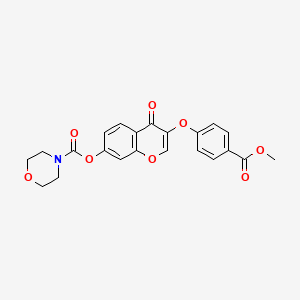

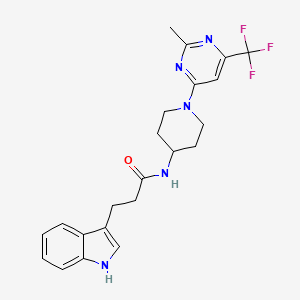

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate is an organic compound with a molecular formula of C12H10N2O4S. It is a heterocyclic compound that consists of a pyrazole ring, a thiophene ring, and a carboxylic acid group. It is used as a reagent in organic synthesis and is of interest due to its potential applications in the fields of medicine and biochemistry.

科学的研究の応用

Metal-Organic Framework (MOF) Sensors

Porphyrin-based MOFs have garnered attention for their exceptional photophysical properties. These hybrid porous coordination polymers combine the fluorescent nature of porphyrins with the high surface area and porosity of MOFs. Researchers have integrated porphyrin molecules into MOFs or employed them as organic linkers to create porphyrin-based MOFs. These materials enable highly sensitive and specific sensing applications, detecting various targets such as metal ions, anions, explosives, biomolecules, pH, and toxins .

For instance, Zn-based MOFs coordinated with porphyrin ligands have been developed for detecting insecticides and acaricides. These MOFs exhibit excellent water stability and represent a promising avenue for environmental monitoring .

Catalysis and Functionalization

Boron-containing compounds play a crucial role in catalysis. While not directly related to the specific compound , it’s worth noting that boronic esters are valuable building blocks in organic synthesis. Protodeboronation, a less explored area, involves the removal of boron from boronic esters. Recent advances in catalytic protodeboronation have enabled the functionalization of alkyl boronic esters, leading to novel transformations. For example, the combination of protodeboronation with Matteson–CH₂ homologation allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown reaction .

Drug Delivery and Stability

Boronic acids and their esters have potential applications in drug design and delivery. However, their stability in water is a critical concern. Researchers are exploring ways to enhance their stability while maintaining their beneficial properties. Although not directly linked to the compound , understanding boron-containing compounds’ susceptibility to hydrolysis is essential for drug development .

Suzuki–Miyaura Coupling

While not specific to this compound, Suzuki–Miyaura cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents, including boronic acids and esters, play a pivotal role in this process. The mild reaction conditions and functional group tolerance make it a versatile method for constructing complex molecules .

特性

IUPAC Name |

4-(3-methoxycarbonyl-5-thiophen-2-ylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-22-16(21)12-9-13(14-3-2-8-23-14)18(17-12)11-6-4-10(5-7-11)15(19)20/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFRNFJFRXSGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

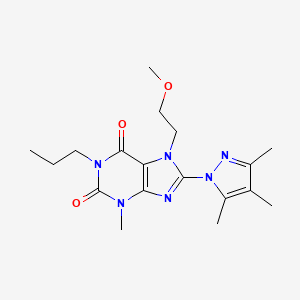

![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)

![Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2831043.png)